molecular formula C12H9NO B138089 3-(Pyridin-3-Yl)Benzaldehyde CAS No. 131231-24-8

3-(Pyridin-3-Yl)Benzaldehyde

Cat. No. B138089
M. Wt: 183.21 g/mol
InChI Key: UJPFNRWGFPAZMO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-Yl)Benzaldehyde is a chemical compound with the molecular formula C12H9NO . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of 3-(Pyridin-3-Yl)Benzaldehyde and its derivatives involves various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-3-Yl)Benzaldehyde is characterized by a pyridine ring attached to a benzaldehyde group . The pyridine and benzene rings form dihedral angles, indicating the twist in the molecules .


Chemical Reactions Analysis

3-(Pyridin-3-Yl)Benzaldehyde participates in various chemical reactions. For instance, it is involved in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . It also plays a role in the synthesis of N-(Pyridin-3-yl)benzamides, which have potential to inhibit human steroid-11β-hydroxylase (CYP11B1) and human aldosterone synthase (CYP11B2) .


Physical And Chemical Properties Analysis

3-(Pyridin-3-Yl)Benzaldehyde has a molecular weight of 183.21 and its InChI Code is 1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

  • Luminescent Materials and Complex Synthesis : A study by Gusev et al. (2011) demonstrated the synthesis of new Zn complexes based on 1,2,4-triazoles, involving 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole and benzaldehyde. These complexes exhibited strong green-blue luminescence in solid state, indicating potential applications in material science.

  • Chemosensors for pH Discrimination : The work of Dhawa et al. (2020) explored compounds including 3-((pyridin-3-ylimino)methyl)benzaldehyde as fluorescent chemosensors for pH. These compounds effectively discriminated between normal cells and cancer cells based on pH differences, suggesting their utility in biomedical applications.

  • Molecular Packing and Optical Properties : Percino et al. (2014) synthesized a novel compound from a condensation reaction involving 4-(pyridin-2-yl)benzaldehyde. The study highlighted the importance of molecular packing and intermolecular interactions in determining the emission properties of the compound, which could have implications in materials chemistry.

  • Catalysis in Organic Synthesis : In a study by Steinhoff et al. (2004), the Pd(OAc)(2)/pyridine catalyst system, involving pyridine and benzaldehyde, was used for selective aerobic oxidation of organic substrates. This research contributes to understanding the mechanisms in organic synthesis and catalysis.

  • Cross-Coupling Reactions in Organic Chemistry : Wang et al. (2014) studied the Suzuki cross-coupling reaction involving pyridylboronic acid and a derivative of benzaldehyde. This research has implications for organic synthesis, particularly in developing pharmaceuticals and complex organic molecules.

  • Condensation Mechanisms in Organic Chemistry : Arsene et al. (2022) investigated the condensation reaction mechanisms of 4-pyridinecarboxaldehyde with various acids. The study provides insights into the thermodynamics and kinetics of these reactions, useful in synthetic organic chemistry.

  • Photophysical Properties and ICT Effects : Research by Altinolcek et al. (2021) focused on carbazole-based D-π-A molecules, including derivatives of benzaldehyde. The study assessed their photophysical properties and intramolecular charge transfer (ICT) effects, relevant in developing optoelectronic materials.

  • Catalysis in Pharmaceutical Synthesis : Perozo-Rondón et al. (2006) used benzaldehyde derivatives in a solvent-free catalysis process to synthesize 1,4-dihydropyridine derivatives. These compounds have applications as pharmaceuticals, particularly in calcium channel blockers.

Safety And Hazards

3-(Pyridin-3-Yl)Benzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPFNRWGFPAZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383795
Record name 3-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-Yl)Benzaldehyde

CAS RN

131231-24-8
Record name 3-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-3-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromobenzaldehyde (5 g, 27 mmol), diethyl (pyridin-3-yl)borane (3.97 g, 27 mmol) and potassium carbonate (11 g, 81 mmol) were dissolved in ethylene glycol dimethyl ether and water (40 ml, 2:1) and degassed under N2 then heated at 80° C. for 18 h after addition of tetrakis(triphenylphosphine)palladium(0) (0.2 g). The reaction was then diluted with ethyl acetate and water (200 ml, 1:1) and passed through a hyflo filter plug, the separated organic phase was washed with brine, dried (MgSO4) and evaporated to dryness. Purified on SiO2 eluting with 25-50% ethyl acetate-hexane to afford the title compound (3.6 g, 73%). MS (ES+) m/e 184 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
I Kondolff, H Doucet, M Santelli - Journal of Heterocyclic …, 2008 - Wiley Online Library
cis,cis,cis‐1,2,3,4‐Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 efficiently catalyses the Suzuki reaction of heteroarylboronic acids with aryl bromides and also the …
Number of citations: 31 onlinelibrary.wiley.com
ES Shore - 2016 - search.proquest.com
The opening of the mitochondrial permeability transition pore (MPTP) causes cell death via necrosis in acute pancreatitis (AP) which has no curative drug treatment. Cyclophilin D (CypD…
Number of citations: 4 search.proquest.com

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